4-[3-(2-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine
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Overview
Description
4-[3-(2-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrophenylhydrazine with pyridine-3-carboxylic acid hydrazide under acidic conditions to form the triazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The triazole and pyridine rings can participate in nucleophilic substitution reactions, where substituents on the rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted triazole and pyridine derivatives.
Scientific Research Applications
4-[3-(2-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including anticancer, antifungal, and antibacterial compounds.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-[3-(2-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 1,2,4-triazole-3-thione and 1,2,4-triazole-3-carboxylic acid share the triazole ring structure.
Nitrophenyl Derivatives: Compounds like 2-nitrophenylhydrazine and 4-nitrophenylhydrazine have similar nitrophenyl groups.
Uniqueness
4-[3-(2-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine is unique due to the combination of the triazole and pyridine rings with a nitrophenyl substituent. This unique structure imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound in research and development.
Properties
IUPAC Name |
4-[5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2/c19-18(20)11-4-2-1-3-10(11)13-15-12(16-17-13)9-5-7-14-8-6-9/h1-8H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJIQBQBJSCLSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)C3=CC=NC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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